Ethyl 3-(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzoate
Description
Ethyl 3-(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzoate is a benzoate derivative featuring a benzoyl group substituted at the para position with a 2,5-dihydro-1H-pyrrole moiety. The compound’s structure includes a partially saturated pyrrole ring (2,5-dihydro-1H-pyrrole), which imparts unique electronic and steric properties compared to fully aromatic or fully saturated heterocycles. This hybrid structure may influence its physicochemical behavior, such as solubility, stability, and biological interactions.
Properties
IUPAC Name |
ethyl 3-[4-(2,5-dihydropyrrol-1-ylmethyl)benzoyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO3/c1-2-25-21(24)19-7-5-6-18(14-19)20(23)17-10-8-16(9-11-17)15-22-12-3-4-13-22/h3-11,14H,2,12-13,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRVZXDSPAJSQLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1)C(=O)C2=CC=C(C=C2)CN3CC=CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90643021 | |
| Record name | Ethyl 3-{4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]benzoyl}benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90643021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898763-91-2 | |
| Record name | Ethyl 3-{4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]benzoyl}benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90643021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzoate typically involves multiple steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the reaction of 2,5-dimethylpyrrole with benzoyl chloride under acidic conditions.
Attachment of the Benzoyl Group: The resulting pyrrole derivative is then reacted with benzoyl chloride to introduce the benzoyl group.
Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol in the presence of a strong acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzoate can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the benzoyl group, where nucleophiles like amines or thiols replace the leaving group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides or thioesters.
Scientific Research Applications
Ethyl 3-(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 3-(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzoate involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound belongs to a broader class of ethyl benzoate derivatives modified with heterocyclic substituents. Below is a detailed comparison with structurally related analogs reported in the literature:
Key Structural Variations
Notes:
- Functional Linkage: The benzoyl group in the target compound differs from amino or thioether linkages in analogs, which may alter hydrogen-bonding capacity and metabolic stability.
- Substituent Effects : Electron-donating groups (e.g., methyl in I-6273) or electron-withdrawing groups (e.g., dioxo in ) influence solubility and reactivity.
Critical Analysis of Structural and Functional Differences
Aromaticity vs. Saturation: Fully aromatic heterocycles (e.g., pyridazine in I-6230) offer planar rigidity, favoring π-π stacking in biological targets.
Electron Effects :
- Electron-withdrawing groups (e.g., dioxo in ) increase polarity but may reduce bioavailability.
- The target compound’s dihydro-pyrrole lacks such groups, possibly enhancing lipophilicity.
Linkage Flexibility: Benzoyl linkages (target compound) provide rigidity, while amino/thioether linkages (I-6230, I-6373) allow rotational freedom, affecting binding kinetics.
Biological Activity
Ethyl 3-(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzoate is an organic compound characterized by its unique structure, which includes a pyrrole moiety and a benzoate ester. This compound has garnered attention in scientific research due to its potential biological activities, including antimicrobial and anticancer properties.
Chemical Structure and Properties
- Molecular Formula : C21H21NO3
- Molecular Weight : 335.4 g/mol
- IUPAC Name : this compound
The structural complexity of this compound contributes to its diverse biological activities. The presence of the pyrrole ring is particularly significant, as compounds with this moiety are known to interact with various biological targets.
The biological activity of this compound can be attributed to its interaction with several molecular targets:
- Target Interaction : The compound can bind to enzymes and receptors, influencing various biochemical pathways.
- Biochemical Pathways : It may modulate signaling pathways associated with cell growth and apoptosis, making it a candidate for anticancer research.
Potential Biological Effects
Research indicates that compounds containing a pyrrole moiety can exhibit:
- Antimicrobial Activity : Studies have shown that similar compounds possess significant antimicrobial properties against various pathogens.
- Anticancer Activity : Preliminary investigations have demonstrated cytotoxic effects against human cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells .
Research Findings and Case Studies
A series of studies have explored the biological activity of this compound:
- Anticancer Activity :
-
Antimicrobial Properties :
- Research has highlighted the compound's effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential. The exact mechanism remains under investigation but may involve disruption of bacterial cell membranes.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Ethyl 4-(3-(2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoate | Contains pyrrole and benzoate | Antimicrobial, anticancer |
| Ethyl 3-(2,5-dimethylpyrrol-1-yl)benzoate | Similar pyrrole structure | Limited biological data |
The presence of both the pyrrole ring and the benzoate ester group in this compound confers distinct chemical reactivity compared to its analogs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
